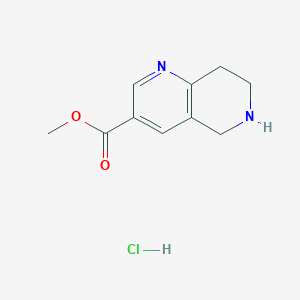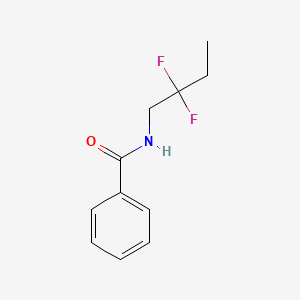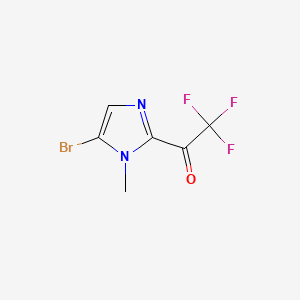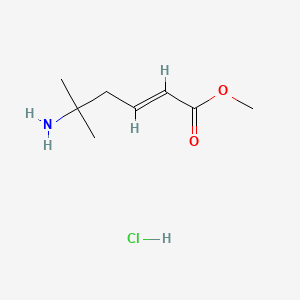
5-ethynyl-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an ethynyl group at the 5-position and a carboxylic acid group at the 2-position of the indole ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with indole-2-carboxylic acid.
Ethynylation: The introduction of the ethynyl group at the 5-position can be achieved through a Sonogashira coupling reaction. This involves the reaction of indole-2-carboxylic acid with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethynyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-Ethynyl-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-ethynyl-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethynyl group can participate in covalent bonding with target molecules, while the indole ring can engage in π-π interactions and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-2-carboxylic acid: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
5-Bromo-1H-indole-2-carboxylic acid: Contains a bromine atom instead of an ethynyl group, leading to different reactivity and applications.
5-Methoxy-1H-indole-2-carboxylic acid: Features a methoxy group, which alters its electronic properties and reactivity.
Uniqueness
5-Ethynyl-1H-indole-2-carboxylic acid is unique due to the presence of the ethynyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and exploring novel chemical reactions.
Propriétés
Formule moléculaire |
C11H7NO2 |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
5-ethynyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H7NO2/c1-2-7-3-4-9-8(5-7)6-10(12-9)11(13)14/h1,3-6,12H,(H,13,14) |
Clé InChI |
FGRRCGNTPQQKGK-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC2=C(C=C1)NC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-{3-cyclohexylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13462882.png)
![[3-(Difluoromethyl)oxolan-3-yl]methanethiol](/img/structure/B13462884.png)




![rac-(1R,2S,4S)-2-(methoxymethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13462913.png)


![4-(Bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13462921.png)
![rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13462922.png)

![Tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate](/img/structure/B13462931.png)
